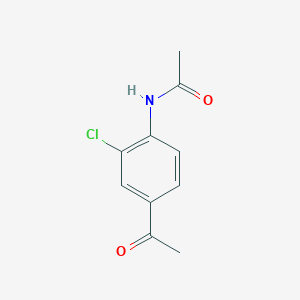

a-Chloro-(4-acetyl)acetanilide

Description

α-Chloro-(4-acetyl)acetanilide, systematically named 4-(2-chloroacetyl)acetanilide (CAS: OMXX-281199-01), is a substituted acetanilide derivative with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.65 g/mol . Structurally, it features a chloroacetyl group (-COCH₂Cl) and an acetylated amine (-NHCOCH₃) at the para position of the benzene ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive chloroacetyl moiety, which facilitates nucleophilic substitution reactions. It is commercially available in high-purity grades (up to 99.999%) for specialized applications .

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

N-(4-acetyl-2-chlorophenyl)acetamide |

InChI |

InChI=1S/C10H10ClNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |

InChI Key |

YLPKOLJZOMGCEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of α-Chloro-(4-acetyl)acetanilide

General Synthetic Strategy

The core synthetic approach involves the acylation of 4-chloroaniline or its derivatives with acetylating agents such as acetyl ketene or ketene dimers. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic acetyl source, forming the acetanilide structure.

Method Based on Ketene Dimer Addition to 4-Chloroaniline

One well-documented method involves the reaction of 4-chloroaniline with acetyl ketene generated in situ or added as a ketene dimer. This approach is exemplified by a closely related compound, 4-chloro-2,5-dimethoxyacetoacetanilide, which shares the α-chloro acetanilide core structure with α-chloro-(4-acetyl)acetanilide.

Procedure Overview

- Solvent: Alcohol or acetic acid solvents are used.

- Temperature: Reaction temperature controlled between 10°C and 100°C.

- Reagents: 4-chloroaniline derivative and acetyl ketene (or ketene dimer) in a molar ratio of approximately 1:1 to 1:1.2.

- Addition: Acetyl ketene is added dropwise over 0.5 to 4 hours.

- Post-reaction: The mixture is stirred for an additional 0.5 to 4 hours to complete the reaction.

- pH Adjustment: The reaction mixture pH is adjusted to between 0.5 and 5.0 using mineral or organic acids.

- Crystallization: Rapid cooling at 5 to 40°C/min to precipitate the product as a powder.

- Isolation: Cooling to -10°C to 20°C, filtration, washing, and drying to obtain the crystalline product.

Representative Data from Related Compound Preparation

| Parameter | Condition/Value |

|---|---|

| Solvent | Methanol or glacial acetic acid |

| Reaction Temperature | 25°C to 80°C |

| Molar Ratio (Aniline:Ketene) | 1:1 to 1:1.2 |

| Addition Time | 0.5 to 4 hours |

| Post-addition Stirring | 0.5 to 4 hours |

| pH Adjustment | 0.5 to 5.0 (acidic) |

| Cooling Rate | 5 to 40°C/min |

| Crystallization Temp. | -10°C to 20°C |

| Product Purity (HPLC) | Enol isomer content < 50 ppm |

| Yield | High, typically above 90% (based on similar compounds) |

Note: The enol isomer content is an important purity parameter indicating minimal side reactions or isomerization.

Alternative Acylation Using Acetyl Chloride or Acetic Anhydride

Though less detailed in the specific context of α-chloro-(4-acetyl)acetanilide, classical acylation methods using acetyl chloride or acetic anhydride in the presence of acid catalysts (e.g., Lewis acids or mineral acids) are common in acetanilide synthesis. These methods generally require:

- Controlled temperature to avoid overreaction.

- Use of solvents such as dichloromethane or chloroform.

- Workup involving neutralization and purification steps.

However, these methods may produce more waste and require more extensive purification compared to ketene dimer methods.

Industrial Process Considerations

- Reaction Control: Precise temperature and pH control are critical to maximize yield and minimize by-products.

- Purification: Rapid cooling and controlled crystallization improve product isolation and purity.

- Environmental Impact: Use of alcohol solvents and acid pH adjustment can lead to acidic wastewater requiring treatment.

- Yield Optimization: Adjusting molar ratios and reaction times can optimize yield and reduce impurities.

Comparative Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|---|

| Ketene Dimer Addition | 4-chloroaniline, ketene dimer, alcohol solvent, 10-100°C, pH 0.5-5 | High purity, low enol isomer, scalable | Requires ketene dimer handling, acid wastewater | >90%, enol isomer <50 ppm |

| Acetyl Chloride/Anhydride Acylation | 4-chloroaniline, acetyl chloride/anhydride, acid catalyst, organic solvent | Simple reagents, well-known process | More waste, purification needed | Moderate to high, variable |

| Other Catalytic Methods | Various catalysts, solvents | Potential for milder conditions | Less documented for this compound | Data limited |

Research Results and Analytical Data

- HPLC Analysis: Used to quantify enol isomer content and confirm product purity. Typical enol isomer content in products prepared by ketene dimer method is below 50 ppm, indicating high selectivity.

- Yield: Industrial processes report yields exceeding 90% for related α-chloro acetanilides using optimized ketene dimer methods.

- Crystallinity: Controlled cooling rates and pH adjustment lead to rapid precipitation of crystalline α-chloro-(4-acetyl)acetanilide with good filterability and drying characteristics.

Chemical Reactions Analysis

Types of Reactions: a-Chloro-(4-acetyl)acetanilide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Acylation Reactions: The acetyl group can participate in further acylation reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetanilides, while oxidation and reduction reactions can produce N-oxides and amines, respectively .

Scientific Research Applications

Chemical Properties and Structure

Alpha-Chloro-(4-acetyl)acetanilide features both chloroacetyl and acetanilide functional groups. Its molecular formula is C10H10ClN2O2, with a molecular weight of approximately 211.64 g/mol. The compound typically appears as a yellow-orange solid or brown powder, exhibiting low solubility in water and moderate toxicity upon ingestion.

Pharmaceutical Applications

The compound has been studied for its potential pharmacological effects, particularly due to its structural similarities to other acetanilides which are known for their analgesic and anti-inflammatory properties. While specific therapeutic applications are not extensively documented, preliminary research indicates that alphthis compound may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in their structure and function.

Case Study: Toxicity Assessment

A bioassay conducted by the National Toxicology Program evaluated the carcinogenicity of alphthis compound in Fischer 344 rats and B6C3F1 mice. The study found no significant positive associations between the compound and mortality rates or tumor incidences in either species. However, a dose-related mean body weight depression was observed, indicating potential toxicity at high concentrations . This underscores the importance of further research into its safety profile before clinical applications can be considered.

Dyes and Pigments

Alphthis compound serves as an intermediate in the production of various dyes and pigments. Its unique structure allows it to participate in reactions that lead to the synthesis of vibrant colorants used in textiles and other materials. The ability to modify its chemical structure opens avenues for creating new dye formulations with enhanced properties.

Table: Comparison of Dyes Derived from Alphthis compound

| Dye Name | Chemical Structure | Application Area |

|---|---|---|

| Reactive Yellow 145 | Derived from alpha-chloro- | Textiles |

| (4-acetyl)acetanilide | ||

| Direct Blue 86 | Another derivative | Paper and leather |

Synthetic Organic Chemistry

In synthetic organic chemistry, alphthis compound is utilized as a building block for synthesizing more complex molecules. Its dual functional groups enable it to undergo various chemical reactions, making it a versatile reagent in organic synthesis.

Synthesis Pathways

Several methods exist for synthesizing alphthis compound:

- Chlorination of Acetanilide : Acetanilide undergoes chlorination at the para position using chlorinating agents, followed by acetylation.

- Acetylation Reaction : The introduction of the acetyl group can occur after chlorination or simultaneously depending on reaction conditions.

Mechanism of Action

The mechanism of action of a-Chloro-(4-acetyl)acetanilide involves its interaction with specific molecular targets and pathways. The chloro and acetyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The position of the chloro group significantly impacts physical properties. For instance, 4-chloroacetanilide (para-substituted) has a higher melting point (176–178°C) than 2-chloroacetanilide (ortho-substituted, 87–88°C), likely due to differences in crystal packing .

- Functional Groups : The addition of an acetyl group in α-chloro-(4-acetyl)acetanilide increases molecular weight and polarity compared to simpler derivatives like 4-chloroacetanilide. This may enhance solubility in polar solvents .

- Halogen Effects : Brominated analogs (e.g., 4-bromo-3-trifluoromethylacetanilide) exhibit higher molecular weights and predicted boiling points due to the larger atomic radius of bromine and the electronegativity of fluorine .

α-Chloro-(4-acetyl)acetanilide

- Reactivity : The chloroacetyl group (-COCH₂Cl) is highly reactive, enabling use in nucleophilic substitutions (e.g., with amines or thiols) to form amide or thioether linkages .

- Applications : Intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes. Its dual functional groups allow for sequential derivatization .

4-Chloroacetanilide

- Reactivity : Less reactive than α-chloro-(4-acetyl)acetanilide due to the absence of an electron-withdrawing acetyl group adjacent to chlorine.

- Applications : Used in organic synthesis and as a precursor for sulfa drugs. Also employed in solubility studies due to its structural similarity to paracetamol .

4′-Chloroacetoacetanilide

- Reactivity: The acetoacetyl group (-COCH₂CO-) allows for keto-enol tautomerism, useful in forming heterocyclic compounds (e.g., pyrazoles) .

- Applications : Key intermediate in azo dye manufacturing and coordination chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for a-Chloro-(4-acetyl)acetanilide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via the reaction of 4-acetylaniline with chloroacetyl chloride in an anhydrous solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of amine to chloroacetyl chloride). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) improves purity . Optimization studies suggest monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjusting reaction time (2–4 hours) based on intermediate stability.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : H and C NMR confirm substitution patterns (e.g., chloro and acetyl groups at positions 1 and 4, respectively).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area).

- Melting Point : Compare observed values (e.g., 87–88°C) with literature data to detect impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : The compound’s hazard profile includes skin/eye irritation (H302). Use PPE (gloves, goggles) and work in a fume hood. Toxicity studies in rats indicate a NOAEL of 7 mg/kg/day, suggesting strict exposure limits. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and acetyl groups in nucleophilic substitution or hydrolysis reactions?

- Methodological Answer : The chloro group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), while the acetyl group can hydrolyze under acidic/basic conditions to form carboxylic acids. Kinetic studies (e.g., using O labeling) reveal that hydrolysis rates depend on pH:

- Acidic conditions : Protonation of the carbonyl oxygen accelerates water attack.

- Basic conditions : Hydroxide ion deprotonates the amide nitrogen, destabilizing the acetyl group.

Computational modeling (DFT) can predict reactive sites and transition states .

Q. How can researchers resolve contradictions in reported toxicity data for this compound metabolites?

- Methodological Answer : Discrepancies arise from model systems (e.g., in vitro vs. in vivo). For example, acetanilide metabolites like acetaminophen show reprotoxic effects in rodent models but not in human cell lines. To reconcile

- Conduct species-specific metabolic profiling (LC-MS/MS) to identify interspecies differences in CYP450 enzyme activity.

- Use human liver microsomes to validate metabolite pathways and compare with rodent data .

Q. What analytical strategies are effective for quantifying this compound degradation products in environmental samples?

- Methodological Answer : Employ LC-MS/MS with isotope dilution:

- Sample Prep : Solid-phase extraction (C18 cartridges) to concentrate analytes from water/soil.

- Detection : Use MRM transitions for parent ions (e.g., m/z 204 → 168 for the chloro-acetanilide fragment).

- Validation : Spike recovery tests (80–120%) and matrix-matched calibration curves correct for environmental interference .

Q. How does the environmental fate of this compound vary across aquatic and soil systems?

- Methodological Answer : The compound’s low log (1.16) and high water solubility result in limited soil adsorption ( = 27–38). In aquatic systems, biodegradation dominates (half-life <7 days under aerobic conditions), with minor contributions from hydrolysis. Use OECD 301F tests to assess biodegradation kinetics and QSAR models to predict photolysis rates .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

- Methodological Answer :

- Standardization : Pre-dry solvents (molecular sieves) and reagents (PO).

- In-line Monitoring : Use FTIR or ReactIR to track reaction intermediates in real time.

- Batch Records : Document deviations (e.g., humidity, stirring speed) and their impact on yield .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase Assays : Use fluorescence polarization (FP) with ATP-competitive probes (e.g., ADP-Glo™) to measure IC values.

- Antimicrobial Screening : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth, with positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.